![molecular formula C7H10N2O2S B2682244 N,N-dimethylpyridine-2-sulfonamide CAS No. 100868-78-8](/img/structure/B2682244.png)
N,N-dimethylpyridine-2-sulfonamide
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Overview
Description
“N,N-dimethylpyridine-2-sulfonamide” is a compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 . It is also known as DMPA.
Molecular Structure Analysis
The molecular structure of “N,N-dimethylpyridine-2-sulfonamide” can be represented by the SMILES notation: CN©S(=O)(=O)C1=CC=CC=N1 .Physical And Chemical Properties Analysis
“N,N-dimethylpyridine-2-sulfonamide” is a compound with a molecular weight of 186.23 . The InChI code for this compound is 1S/C8H13N3O2S/c1-11(2)14(12,13)8-4-3-7(5-9)6-10-8/h3-4,6H,5,9H2,1-2H3 .Scientific Research Applications
- Sulfonamides have been extensively studied as drug candidates. N,N-dimethylpyridine-2-sulfonamide, with its tetrahedral sulfur center, can serve as a precursor for sulfoximine and sulfonimidamide drug molecules . These compounds exhibit diverse pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties, making them relevant for treating conditions such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
- The stereogenic sulfur center in sulfonimidates allows them to act as chiral templates in asymmetric syntheses. Researchers have utilized N,N-dimethylpyridine-2-sulfonamide to access enantiomerically enriched compounds, making it valuable in organic synthesis .
- Sulfonimidates, including N,N-dimethylpyridine-2-sulfonamide, are sensitive to acidic conditions. They can transfer alkyl groups to acids, alcohols, and phenols. This property has applications in synthetic chemistry and can be exploited for specific transformations .
- Elevated temperatures can lead to sulfonimidate decomposition, but this property has been ingeniously harnessed. For instance, N,N-dimethylpyridine-2-sulfonamide decomposition at higher temperatures provides a novel route to access poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .
- Researchers have explored N,N-dimethylpyridine-2-sulfonamide in catalytic reactions. For example, it has been used in the synthesis of new pyridine derivatives containing a sulfonamide moiety. These studies highlight its potential as a building block for diverse chemical transformations .
Drug Development and Medicinal Chemistry
Asymmetric Synthesis
Alkyl Transfer Reagents
Polymer Synthesis
Catalysis and New Pyridine Derivatives
Mechanism of Action
Target of Action
N,N-dimethylpyridine-2-sulfonamide, like other sulfonamides, primarily targets enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various biological processes, including fluid balance, pH regulation, and folic acid synthesis .
Mode of Action
N,N-dimethylpyridine-2-sulfonamide interacts with its targets by acting as a competitive inhibitor . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase . This competition inhibits the normal enzymatic activity, leading to a disruption in the synthesis of folic acid, a vital component for bacterial growth and multiplication .
Biochemical Pathways
The inhibition of folic acid synthesis by N,N-dimethylpyridine-2-sulfonamide affects several biochemical pathways. Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA. Therefore, its inhibition can lead to a halt in DNA replication, affecting bacterial growth and proliferation .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The impact on bioavailability would depend on these properties, as well as factors like drug formulation and patient-specific characteristics.
Result of Action
The molecular and cellular effects of N,N-dimethylpyridine-2-sulfonamide’s action primarily involve the inhibition of bacterial growth and multiplication. By disrupting folic acid synthesis, the compound prevents the bacteria from replicating their DNA, thereby inhibiting their growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-dimethylpyridine-2-sulfonamide. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, factors such as pH levels, temperature, and the presence of other substances can potentially affect the stability and efficacy of the compound.
properties
IUPAC Name |
N,N-dimethylpyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-9(2)12(10,11)7-5-3-4-6-8-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFMNAOVVZQKLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethylpyridine-2-sulfonamide |
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